Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
Overview
Description
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, also known as 3-oxo-3-(pyridin-2-yl)propanoic acid ethyl ester, is an organic compound that belongs to the class of compounds known as pyridines. It is a colorless, slightly volatile liquid with a pungent odor. It is a component of many aromatic compounds and can be synthesized from the reactions of ethyl acetate and pyridine. It is used in a variety of applications, including as a solvent in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and as a reagent in the synthesis of organic compounds.
Scientific Research Applications
Chemical Reactions and Synthesis
- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate has been involved in reactions forming compounds like 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones. These reactions are significant in the synthesis of complex heterocyclic compounds (Vetyugova et al., 2018).
Spectroscopic and Crystallographic Studies
- The compound has been a subject in spectroscopic and crystallographic studies, such as in the case of dabigatran etexilate tetrahydrate. These studies provide insights into molecular structures, conformations, and interactions (Liu et al., 2012).
Synthesis of Pharmaceutical Compounds
- This compound plays a role in the synthesis of pharmaceutical compounds, including dabigatran etexilate, an anticoagulant. It's used as an intermediate in multi-step synthesis processes (Huansheng, 2013).
Herbicide Development
- It's involved in the synthesis of specific herbicides, showcasing its application in agricultural chemistry. For instance, its derivatives have been compared to known herbicides for efficacy (Bauer et al., 1990).
Development of Biologically Active Compounds
- The compound has been used in the synthesis of biologically active compounds, including those with potential anti-cancer properties. For example, the synthesis of a heterocyclic compound utilizing this compound showed promising anti-cancer activity against certain gastric cancer cell lines (Liu et al., 2019).
Photoreactivity Studies
- Research on the photoreactivity of alkenyl- and acetal-substituted pyridines has included this compound. This expands the understanding of the compound's behavior under light-induced conditions and its potential applications in photochemistry (Fleming & Bachelder, 1991).
properties
IUPAC Name |
ethyl 3-oxo-3-pyridin-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHXWZMJALFSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371376 | |
Record name | Ethyl picolinoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26510-52-1 | |
Record name | Ethyl picolinoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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